molecular formula C19H26N2O2 B2823729 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-99-7

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone

Cat. No.: B2823729
CAS No.: 900018-99-7
M. Wt: 314.429
InChI Key: QVDDVXLWAOKOAU-UHFFFAOYSA-N
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Description

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone is a complex organic compound with a unique structure that includes a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a phenyl ketone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    1-(Piperidin-4-ylcarbonyl)piperidine: Shares a similar piperidine structure but differs in the functional groups attached.

    Phenylpiperidine derivatives: Compounds with a phenyl group attached to a piperidine ring, used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-[4-[4-(piperidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-15(22)16-5-7-18(8-6-16)20-13-9-17(10-14-20)19(23)21-11-3-2-4-12-21/h5-8,17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDDVXLWAOKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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